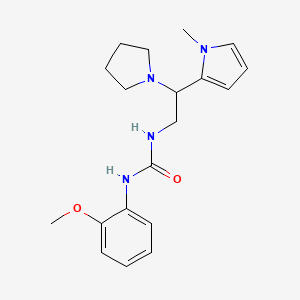

ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

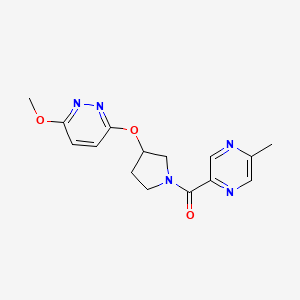

“Ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate” is a complex organic compound. It contains a pyrazole core, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Ethyl carbamate derivatives have been investigated for their anticancer properties. Research indicates that modifications of the carbamate group can significantly influence the cytotoxic activity against experimental neoplasms. Studies have shown that the presence of a carbamate group is necessary for activity, and alterations in this group can lead to changes in cytotoxic effectiveness. For instance, replacing ethyl with methyl groups did not significantly change activity, but larger aliphatic groups reduced activity. Moreover, the activity was decreased by acetylation of the amino group, suggesting that specific structural features of carbamate derivatives are crucial for their anticancer potential (Temple, Rener, & Comber, 1989).

Heterocyclic Synthesis

The reactivity of carbamate derivatives toward active methylene reagents has been studied, yielding various heterocyclic compounds such as pyran, pyridine, and pyridazine derivatives. This demonstrates the versatility of ethyl carbamate derivatives in heterocyclic synthesis, providing a synthetic pathway to polyfunctionally substituted heterocycles, which are valuable in medicinal chemistry for the development of new drugs (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Mitotic Inhibition

Certain carbamate derivatives have shown to inhibit mitosis, leading to the accumulation of cells at mitosis. This effect has been observed in various cancer cell types, both in culture and in vivo, highlighting the potential of these compounds as antimitotic agents. Such activity is crucial for anticancer drugs as it can halt the proliferation of cancer cells. The ability of these compounds to induce cell cycle arrest at mitosis underscores their therapeutic potential in cancer treatment (Wheeler, Bowdon, Werline, Adamson, & Temple, 1982).

Monoamine Oxidase Inhibition

Ethyl and phenyl carbamate derivatives have been evaluated for their monoamine oxidase (MAO) inhibitory activity. Such compounds were found to be selective towards MAO-A, with phenyl carbamates displaying better activity than ethyl carbamates. This suggests their potential use in treating neurological disorders, as MAO-A inhibitors are used in the management of depression and anxiety. The selective inhibition of MAO-A by these carbamate derivatives could offer a new avenue for therapeutic intervention (Nayak, Ciftci-Yabanoglu, Jadav, Jagrat, Sinha, Ucar, & Jayaprakash, 2013).

Wirkmechanismus

Target of Action

It is known that compounds with a pyrazole core, such as this one, are often involved in interactions with various biological targets

Mode of Action

The exact mode of action of ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, often leading to diverse downstream effects .

Eigenschaften

IUPAC Name |

ethyl N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-2-20-15(19)16-10-12-9-14(11-7-8-11)18(17-12)13-5-3-4-6-13/h9,11,13H,2-8,10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVVNJJDSQTIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2844535.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844537.png)

![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)

![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)

![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2844540.png)

![3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2844541.png)

![N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2844544.png)